1-Iodo-2-(heptafluoropropyl)cyclohexane (e/z)
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Overview
Description
1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) is a chemical compound with the molecular formula C9H10F7I and a molecular weight of 378.07 g/mol . This compound is characterized by the presence of an iodine atom and a heptafluoropropyl group attached to a cyclohexane ring. It is used primarily in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) typically involves the reaction of perfluoropropyl iodide with cyclohexene . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the addition of the heptafluoropropyl group to the cyclohexane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound is used in biochemical research, particularly in the study of protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) involves its interaction with specific molecular targets and pathways. The iodine atom and the heptafluoropropyl group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) can be compared with other similar compounds, such as:
1-Iodo-2-(trifluoromethyl)cyclohexane: This compound has a trifluoromethyl group instead of a heptafluoropropyl group, leading to different chemical and physical properties.
1-Bromo-2-(heptafluoropropyl)cyclohexane: The presence of a bromine atom instead of an iodine atom results in different reactivity and applications.
1-Iodo-2-(pentafluoroethyl)cyclohexane: This compound has a pentafluoroethyl group, which affects its reactivity and interactions with other molecules.
The uniqueness of 1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) lies in its specific combination of an iodine atom and a heptafluoropropyl group, which imparts distinct chemical and physical properties to the compound.
Properties
Molecular Formula |
C18H20F14I2 |
---|---|
Molecular Weight |
756.1 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |
InChI |
InChI=1S/2C9H10F7I/c2*10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h2*5-6H,1-4H2 |
InChI Key |
MUESIVDTJJSCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I.C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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